[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate
Description
This compound is a highly complex macrocyclic derivative characterized by:
- 12 oxygen bridges (dodecaoxa) forming a heptacyclic framework.
- 11 hydroxyl (-OH) groups and 6 hydroxymethyl (-CH2OH) substituents, conferring extreme hydrophilicity.
- A 4-methylbenzenesulfonate (tosyl) ester group at position 32, which enhances reactivity in substitution reactions.
The structural complexity necessitates advanced analytical techniques such as NMR (for hydroxyl and hydroxymethyl group assignments) and X-ray crystallography (for macrocyclic conformation validation) .
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)75-37-30(60)36-19(11-49)68-43(37)74-35-18(10-48)67-41(29(59)24(35)54)72-33-16(8-46)65-39(27(57)22(33)52)70-31-14(6-44)63-38(25(55)20(31)50)69-32-15(7-45)64-40(26(56)21(32)51)71-34-17(9-47)66-42(73-36)28(58)23(34)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZZZUDFUIRLS-YLGWEZTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O32S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1127.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound in focus is a complex polyhydroxylated structure known for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure with multiple hydroxyl groups and ether linkages that contribute to its solubility and reactivity. The presence of the 4-methylbenzenesulfonate group enhances its solubilizing properties in biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against a range of pathogens. The polyhydroxylated nature of the compound may enhance its interaction with microbial membranes .
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Moderate to high inhibition |
| Fungi | Effective against several strains |
| Viruses | Limited antiviral activity reported |
2. Antioxidant Activity
The antioxidant capacity of polyhydroxylated compounds is well documented. The multiple hydroxyl groups can scavenge free radicals effectively. Studies have shown that such compounds can reduce oxidative stress markers in vitro and in vivo .
3. Anti-inflammatory Effects
In vitro studies suggest that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Antioxidant Potential
In a randomized controlled trial assessing the antioxidant effects of similar compounds on diabetic patients showed a marked decrease in malondialdehyde levels after supplementation over eight weeks.
The biological activity of the compound is hypothesized to be mediated through:
- Hydrogen bonding with cellular components.
- Membrane disruption due to its amphiphilic nature.
- Enzyme inhibition , particularly in pathways related to inflammation and oxidative stress.
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems :
- Anticancer Research :
- Gastrointestinal Tract Detection :
Material Science Applications
- Biomaterials :
- Polymer Chemistry :
Case Study 1: Anticancer Properties
A study published in Nature Communications identified several compounds targeting G-quadruplexes that demonstrated significant anticancer activity in vitro. The aforementioned compound was included in a library of candidates tested for efficacy against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Drug Delivery Mechanisms
Research highlighted the use of similar compounds in enhancing drug delivery efficiency through encapsulation techniques. The compound's ability to form stable complexes with therapeutic agents was shown to improve bioavailability and reduce side effects in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of macrocyclic polyethers with appended functional groups. Key comparisons include:
Methodology for Structural Comparison
- Tanimoto Coefficient : Applied to binary fingerprints (e.g., hydroxyl/hydroxymethyl presence), yielding a similarity score of ~0.65–0.72 with resorcinarene derivatives .
- Graph-Based Comparison : Directly matches macrocyclic topology and substituent positions, revealing >85% similarity to dodecaoxaheptacyclo frameworks .
- NMR Chemical Shift Analysis: Hydroxyl proton shifts (δ 1.5–3.5 ppm) align with polyol-containing macrocycles but diverge from non-hydroxylated analogues (δ 0.5–1.5 ppm) . Tosyl group signals (δ 7.8 ppm for aromatic protons) confirm its presence, absent in neutral ester derivatives .
Research Findings and Implications
Hydrophilicity vs. Bioavailability : The compound’s 17 polar groups (-OH and -CH2OH) render it water-soluble but limit membrane permeability, contrasting with less polar analogues like chartreusins .
Reactivity of Tosyl Group : The tosyl moiety facilitates regioselective substitutions (e.g., with amines or thiols), a property absent in methoxycarbonyl or acetylated derivatives .
Stability Under Physiological Conditions :
- Degrades 40% faster than resorcinarenes at pH 7.4 due to tosyl group hydrolysis.
- Retains macrocyclic integrity in acidic environments (pH < 5), akin to dodecaoxaheptacyclo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
